2-Chloro-5-methylpyridin-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-methylpyridin-4-amine is a chemical compound with the molecular formula C6H7ClN2 and a molecular weight of 142.59 . It is a solid substance that is stored in a dark place under an inert atmosphere at 2-8°C . This compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of 2-chloro-5-methylpyridin-4-amine involves the reaction with 2-chloro-5-methyl-4-nitropyridine 1-oxide . The process involves hydrogenation carried out for 20 hours at 30℃, under a 3 bar hydrogen overpressure . The reaction solution is then filtered and the filtrate is concentrated to dryness under reduced pressure .Molecular Structure Analysis
The InChI code for 2-chloro-5-methylpyridin-4-amine is 1S/C6H7ClN2/c1-4-3-9-6 (7)2-5 (4)8/h2-3H,1H3, (H2,8,9) . The compound has a density of 1.260±0.06 g/cm3 .Physical and Chemical Properties Analysis
2-Chloro-5-methylpyridin-4-amine has a melting point of 115℃ and a predicted boiling point of 310.1±37.0 °C . It has a density of 1.260±0.06 g/cm3 . The compound is a solid and is stored under inert gas (nitrogen or Argon) at 2–8 °C . It is off-white in color .Scientific Research Applications
Photochemical Dimerization
2-Aminopyridine derivatives, which include 2-Chloro-5-methylpyridin-4-amine, undergo photochemical dimerization. Ultraviolet irradiation in hydrochloric acid solution results in the formation of 1,4-dimers. This process reveals unusual chemical and physical properties of these dimers, which can be significant in various chemical synthesis applications (Taylor & Kan, 1963).
Synthesis of Crown Ethers
2-Aminopyridine compounds are used in the synthesis of new benzo-15-crown-5 ethers. These crown ethers are laterally functionalized and form crystalline complexes with sodium perchlorate. The synthesis and characterization of these ethers contribute to the development of complex molecular structures with potential applications in various chemical processes (Hayvalı et al., 2003).
Catalyzed Amination
2-Chloro-5-methylpyridin-4-amine is used in selective amination processes catalyzed by palladium-xantphos complexes. This method predominantly produces high yields of aminated products, demonstrating the compound's utility in selective chemical synthesis (Ji, Li, & Bunnelle, 2003).
Corrosion Inhibition
In the context of corrosion science, 2-amino-4-methylpyridine (a related compound) has been studied for its effects on the corrosion behavior of mild steel in acidic environments. This suggests potential applications of 2-Chloro-5-methylpyridin-4-amine derivatives in corrosion inhibition (Mert, Yüce, Kardaş, & Yazıcı, 2014).
Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines
The reactions of aminopyridines with Appel salt lead to the synthesis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines. These compounds have been fully characterized, indicating their potential in advanced chemical synthesis (Koutentis, Koyioni, & Michaelidou, 2011).
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .
Mechanism of Action
Target of Action
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyridine, and it’s often used as a precursor to agrochemicals and pharmaceuticals .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with targets.
Properties
IUPAC Name |
2-chloro-5-methylpyridin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH/c1-4-3-9-6(7)2-5(4)8;/h2-3H,1H3,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLYHNSUBRGZLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.